3-Chloroquinolin-6-amine
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Overview
Description
3-Chloroquinolin-6-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and an amine group at the sixth position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroaniline, which undergoes a series of reactions to form the quinoline ring.
Cyclization: The intermediate formed from 3-chloroaniline undergoes cyclization in the presence of a suitable catalyst to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of catalysts such as palladium or copper can enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Medicine: It has potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloroquinolin-6-amine involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death.
Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, affecting cellular functions.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Chloroquinolin-6-amine can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, it has a similar quinoline structure but differs in its substitution pattern.
Quinoline: The parent compound, which lacks the chlorine and amine groups, has different chemical properties and applications.
Quinoline N-oxide: An oxidized derivative with distinct biological activities.
Uniqueness: The presence of both a chlorine atom and an amine group in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
3-Chloroquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a chlorine atom at the 3-position and an amino group at the 6-position. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activities
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism involves:
- DNA Gyrase Inhibition : The compound interferes with bacterial DNA gyrase, disrupting DNA replication and leading to cell death.
- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, which can affect bacterial survival.
2. Antiviral Activity
Research indicates that this compound possesses antiviral properties, making it a candidate for drug development against viral infections. Its effectiveness can be enhanced by modifying substituents on the quinoline ring to increase lipophilicity and electron-withdrawing properties, which positively influence antiviral efficacy .
3. Anticancer Potential
The compound has shown promise in cancer treatment due to its cytotoxic effects on cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines while exhibiting low cytotoxicity towards normal cells . The specific activity against cancer cells is attributed to its ability to disrupt cellular metabolic processes and induce oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various quinoline derivatives found that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Case Study 2: Antiviral Activity
In another investigation, derivatives of this compound were tested against influenza virus strains. Results indicated that certain modifications led to enhanced antiviral activity, with some derivatives achieving over 90% inhibition of viral replication with minimal cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : By targeting DNA gyrase, the compound disrupts essential processes in bacterial replication.
- Enzyme Inhibition : It affects key metabolic enzymes, disrupting cellular functions necessary for pathogen survival.
- Receptor Interaction : The compound may modulate receptor activities involved in signaling pathways related to cell growth and apoptosis, particularly in cancer cells .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-chloroquinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIXXDBYCYVMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698914 |
Source
|
Record name | 3-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-96-2 |
Source
|
Record name | 3-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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